![molecular formula C11H10ClNO3 B2878096 4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid CAS No. 926242-52-6](/img/structure/B2878096.png)

4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

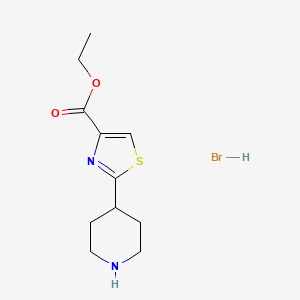

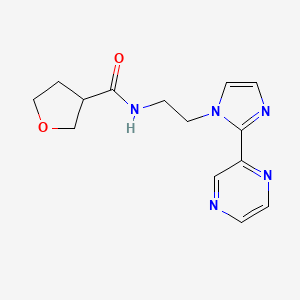

4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic Acid (CAS# 926242-52-6) is a useful research chemical . It has a molecular weight of 239.66 and a molecular formula of C11H10ClNO3 .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic Acid can be represented by the Canonical SMILES: C1CC1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O . The InChI representation is InChI=1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16) .Physical And Chemical Properties Analysis

4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic Acid has a molecular weight of 239.66 . It has a complexity of 304 and a LogP of 3.03620 . It has a Hydrogen Bond Acceptor Count of 3 and a Hydrogen Bond Donor Count of 2 .科学的研究の応用

Epoxy Amino Acids Production

- Derivatives of 2-amino-4-pentenoic acid were used to produce four stereoisomers of 4-hydroxyproline derivatives through an efficient resolution and epoxidation process. This research illustrates the chemical versatility and potential applications in synthesizing amino acid derivatives for pharmaceutical or material science applications (Krishnamurthy et al., 2014).

Molecular Salts/Cocrystals in Antiviral Applications

- A study on 2-Chloro-4-nitrobenzoic acid, an antiviral agent, demonstrated the synthesis of molecular salts with pyridyl and benzoic acid derivatives. This research showcases the importance of crystal engineering in developing pharmaceutical compounds, highlighting how modifications in molecular structures can impact their therapeutic efficacy and stability (Oruganti et al., 2017).

Water Purification Techniques

- Research involving the photodecomposition of chlorobenzoic acids under UV light in water purification contexts underscores the environmental applications of benzoic acid derivatives. This highlights the compound's potential utility in environmental chemistry for the degradation of toxic substances (Crosby & Leitis, 1969).

Novel Prodrugs Development

- The synthesis of novel prodrugs for anticancer agents, where the activating effect of the ionized carboxyl function is masked through an amide bond, indicates the pharmaceutical applications of benzoic acid derivatives in creating more effective and targeted cancer treatments (Springer et al., 1990).

Synthesis of Heterocyclic Compounds

- The synthesis of heterocyclic beta-chlorovinyl aldehydes using 2-[(carboxymethyl)amino]benzoic acids demonstrates the compound's role in creating complex organic molecules, which could be key intermediates in pharmaceutical synthesis or material science applications (Majo & Perumal, 1996).

Safety and Hazards

作用機序

Target of Action

The primary target of 4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis, cell motility, and proliferation .

Mode of Action

4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid acts as a potent and selective inhibitor of TRPM4 . It penetrates cells and inhibits TRPM4, showing no significant activity against other TRP channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 . It also rescues the functional expression of mutant A432T TRPM4 in cells .

Result of Action

The molecular and cellular effects of 4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid’s action are largely dependent on its inhibition of TRPM4. By inhibiting TRPM4, it can potentially modulate calcium homeostasis and influence processes such as cell motility and proliferation .

特性

IUPAC Name |

4-chloro-2-(cyclopropanecarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOYPGSXTQKCRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)

![N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878016.png)

![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)

![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2878028.png)